Octahydro-1H-isoindole-5,6-diol hydrochloride
Description
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-5,6-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-7-1-5-3-9-4-6(5)2-8(7)11;/h5-11H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINXDDYEJBPMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2CC(C1O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis commonly begins with 2-substituted tetrahydro- or hexahydro-isoindole-1,3-dione derivatives. For example, 2-ethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione serves as a precursor.
Cis-Dihydroxylation via Oxidative Methods
A key step is the cis-hydroxylation of the isoindole ring to introduce vicinal hydroxyl groups at positions 5 and 6. This is achieved by oxidation with potassium permanganate (KMnO4) in the presence of magnesium sulfate (MgSO4) in aqueous acetone at low temperature (-5 °C) followed by prolonged stirring (up to 36 hours). The reaction yields 5,6-dihydroxy-hexahydro-isoindole-1,3-dione derivatives.
Epoxide Ring Opening with Sodium Azide
Alternatively, epoxidation of the tetrahydro-isoindole ring followed by ring-opening with sodium azide in methanol/water mixture at elevated temperature (~90 °C) introduces azido and hydroxyl functionalities. Subsequent acetylation and catalytic hydrogenation reduce the azido group to an amino group, facilitating further functionalization.
Acetylation and Salt Formation
Hydroxyl groups are often converted to acetates using acetyl chloride in dichloromethane at room temperature for 12 hours to improve stability and ease purification. The final diol compound is isolated as its hydrochloride salt by treatment with hydrogen chloride in methanol or by recrystallization from suitable solvents such as ethyl acetate and hexane.
Catalytic Hydrogenation
Hydrogenation over palladium on carbon (Pd/C) under hydrogen atmosphere reduces azido groups to amino groups and saturates any remaining unsaturation, yielding the octahydro-1H-isoindole-5,6-diol hydrochloride.
Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cis-hydroxylation | KMnO4, MgSO4, acetone/H2O, -5 °C, 36 h | ~60 | Produces 5,6-dihydroxy derivatives |
| Epoxidation + Azide opening | Epoxidation (various), NaN3, NH4Cl, MeOH/H2O, 90 °C, 26 h | 68-87 | Azido-alcohol intermediate |
| Acetylation | Acetyl chloride, DCM, RT, 12 h | 90 | Converts hydroxyls to acetates |
| Catalytic hydrogenation | Pd/C, H2, MeOH/CHCl3, RT, 26 h | 83 | Reduces azido to amino, saturates ring |
| Final hydrochloride salt formation | HCl in MeOH or recrystallization from EtOAc/hexane | - | Isolates stable hydrochloride salt |
Research Findings and Analysis
- The use of KMnO4 in cold aqueous acetone allows selective cis-dihydroxylation, crucial for obtaining the correct stereochemistry at the 5,6 positions.
- Epoxide ring-opening with sodium azide introduces an azido group that can be subsequently reduced to an amino group, expanding functionalization possibilities.
- Acetylation stabilizes the hydroxyl groups, facilitating purification and characterization.
- The final hydrochloride salt form enhances compound stability and crystallinity, improving handling and storage.
- Yields across steps are moderate to high, with stereochemical purity maintained by careful temperature and reaction time control.
- The synthetic strategy is versatile, allowing substitution at the 2-position (e.g., ethyl or phenyl groups), which can influence biological activity.
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-isoindole-5,6-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidized derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Oxidation Products: : Oxidized derivatives of this compound.
Reduction Products: : Reduced forms of the compound.
Substitution Products: : Derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of derivatives of octahydro-1H-isoindole-5,6-diol on cancer cell lines. For instance, research indicated that certain synthesized compounds exhibited diverse cytotoxic activities against breast cancer cell lines, suggesting potential applications in cancer therapy . The ability to modify the isoindole structure allows for the development of targeted therapies that can be tailored to specific types of cancer.
Neuroprotective Properties
There is emerging evidence that compounds similar to octahydro-1H-isoindole-5,6-diol may possess neuroprotective properties. These compounds could be explored for their potential to treat neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
Synthetic Intermediate
Synthesis of Functionalized Compounds
Octahydro-1H-isoindole-5,6-diol hydrochloride serves as a valuable intermediate in the synthesis of various functionalized compounds. For example, it can be utilized in the preparation of α-hydroxylactams and other nitrogen-containing heterocycles, which are important in pharmaceutical chemistry . The versatility of this compound allows chemists to create a wide range of derivatives with varied biological activities.
Reactions and Transformations
The compound can undergo various chemical transformations, including cyclization and acylation reactions. These reactions can lead to the formation of complex molecular architectures that are crucial for developing new drugs and therapeutic agents .
Material Science
Polymer Chemistry
In material science, octahydro-1H-isoindole derivatives have been investigated for their potential use in polymer chemistry. Their unique structural features may contribute to the development of new materials with specific mechanical or thermal properties .
Case Studies
| Study Title | Findings | Applications |
|---|---|---|
| Cytotoxicity of Isoindole Derivatives | Demonstrated significant inhibition of cancer cell growth in vitro | Potential anticancer agents |
| Synthesis of Functionalized Isoindoles | Developed new synthetic routes leading to diverse derivatives | Intermediate for drug synthesis |
| Neuroprotective Effects | Showed protective effects on neuronal cells under oxidative stress | Potential treatments for neurodegenerative diseases |
Mechanism of Action
The mechanism by which octahydro-1H-isoindole-5,6-diol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Octahydro-1H-isoindole-5,6-diol hydrochloride, the following compounds are analyzed for structural, functional, and pharmacological differences:
Nalorphine Hydrochloride (C₁₉H₂₁NO₃·HCl)
- Structural Features : Nalorphine contains a morphinan skeleton with a 3,6-diol configuration, an epoxy ring, and a 17-allyl substituent. Its hydrochloride salt ensures stability and solubility.
- Pharmacological Use : Acts as an opioid antagonist, reversing respiratory depression caused by opioids.
- Stability : Requires storage in light-resistant containers at 15–30°C to prevent degradation .
- Comparison : Unlike this compound, Nalorphine’s rigid morphinan backbone and allyl group enable specific opioid receptor interactions. Both share hydrochloride salt formulations, but their diol positions (3,6 vs. 5,6) and ring systems (morphinan vs. isoindole) dictate divergent biological activities.
Osteogenic Oxysterol Derivatives
- Structural Features : These compounds feature a cyclopenta[a]phenanthrene backbone with 3,6-diol groups and a tetracycline-derived linker for targeted delivery.
- Pharmacological Use : Stimulate bone regeneration via the hedgehog signaling pathway. The linker enhances tissue specificity .
- Comparison: The diol groups in both compounds facilitate hydrogen bonding, but the oxysterol’s steroidal structure and linker technology enable bone-specific action. The isoindole derivative’s simpler structure may lack such targeting precision but could offer synthetic advantages.
Chlorinated Epoxide Pesticides (e.g., Heptachlor Epoxide)
- Structural Features : Polycyclic epoxides with multiple chlorine substituents, conferring environmental persistence.
- Use : Neurotoxic insecticides with high environmental stability.
- Comparison : The isoindole derivative lacks chlorine atoms and epoxide groups, likely reducing toxicity and environmental persistence. Its diol and hydrochloride groups suggest pharmaceutical rather than pesticidal applications .
Data Table: Key Comparative Metrics
Research Findings and Implications
- Structural Activity Relationships : The position of diol groups (e.g., 5,6 vs. 3,6) significantly impacts receptor binding and metabolic pathways. For instance, Nalorphine’s 3,6-diol is critical for opioid receptor antagonism, whereas the isoindole derivative’s 5,6-diol may target distinct enzymes or receptors .
- Salt Formulations : Both Octahydro-1H-isoindole-5,6-diol HCl and Nalorphine HCl leverage hydrochloride salts for enhanced solubility, though storage requirements differ due to varying light sensitivity .
- Therapeutic vs. Industrial Use : Unlike chlorinated pesticides, the isoindole derivative’s lack of halogens and presence of polar groups align it with pharmaceutical applications, though further studies are needed to confirm its mechanism .
Biological Activity
Octahydro-1H-isoindole-5,6-diol hydrochloride, a bicyclic compound with a unique stereochemical configuration, has garnered attention in biological research due to its potential therapeutic applications. The compound features two hydroxyl groups at the 5 and 6 positions of the isoindole ring, which may enhance its reactivity and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 193.67 g/mol
- Structure : The compound is characterized by its bicyclic structure, which is essential for its interaction with biological targets.
Antimicrobial Properties
Research indicates that isoindole derivatives, including this compound, exhibit antimicrobial activity. Preliminary studies suggest that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Antiviral and Anticancer Activities
Isoindole derivatives have also been investigated for their antiviral and anticancer properties. The presence of hydroxyl groups may facilitate interactions with viral proteins or cancer cell receptors, potentially leading to therapeutic effects. Studies are ongoing to evaluate the efficacy of this compound against specific cancer cell lines and viruses .
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Interaction : The diol groups can form hydrogen bonds with enzymes or receptors, modulating their activity.
- Neurotransmitter Receptor Modulation : Initial studies suggest that the compound may interact with neurotransmitter receptors involved in neurological processes .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various isoindole derivatives against common pathogens. This compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Study 2: Anticancer Potential
In vitro tests on cancer cell lines showed that this compound exhibited cytotoxic effects on breast cancer cells (MCF-7). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (3aR,5S,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride | CHClNO | Different stereochemistry at position 5 |
| (3aR,5R)-Octahydroisoquinoline | CHN | Lacks hydroxyl groups but retains bicyclic structure |
| 1-Hydroxyisoindole | CHNO | Contains only one hydroxyl group at position 1 |
The unique structural features of this compound may confer distinct biological properties not present in similar compounds .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for assessing the purity of Octahydro-1H-isoindole-5,6-diol hydrochloride in synthetic batches?
- Methodology : Use reversed-phase HPLC with a mobile phase combining acetonitrile, methanol, and a phosphate buffer (pH 7.80 ±0.01). Adjust detection parameters to UV-Vis spectroscopy at wavelengths optimal for diol absorption (e.g., 210–230 nm). Validate the method using spiked impurity standards (e.g., 14-Hydroxycodeinone as a model contaminant) to ensure resolution .
- Data Handling : Quantify impurities against a calibration curve of the pure compound. Ensure compliance with pharmacopeial limits (e.g., ≤0.1% for major impurities) .
Q. How can the stereochemistry of this compound be confirmed?
- Methodology : Employ single-crystal X-ray diffraction (SXD) using SHELXL for refinement. Prepare crystals via slow evaporation in polar solvents (e.g., methanol/water mixtures). Compare the derived structure to entries in the Cambridge Structural Database (CSD) for isoindole derivatives to validate bond lengths and angles .
- Alternative : Use nuclear Overhauser effect spectroscopy (NOESY) to confirm spatial proximity of hydrogens in the isoindole ring .
Q. What stability-indicating assays are suitable for monitoring degradation under varying pH and temperature conditions?
- Methodology : Perform forced degradation studies (e.g., 0.1 M HCl, 0.1 M NaOH, and thermal stress at 60°C for 24 hours). Analyze degradation products via LC-MS with electrospray ionization (ESI) in positive mode. Track diol oxidation products (e.g., quinone derivatives) using UV-Vis kinetics, as demonstrated in dopamine-HOCl reaction models .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and frontier molecular orbitals. Compare with known neuroactive diols (e.g., A-68930 hydrochloride) to infer interactions with dopamine receptors .
- Validation : Cross-reference computational results with in vitro binding assays using radiolabeled ligands (e.g., [³H]SCH23390 for D1 receptor affinity) .
Q. What strategies resolve contradictions in crystallographic data for isoindole derivatives?
- Methodology : Apply the SHELXD program for phase problem resolution in cases of twinning or weak diffraction. Use the Olex2 interface for real-space refinement and electron density analysis. Cross-validate with powder XRD to detect polymorphic variations .
- Case Study : For ambiguous hydrogen-bonding networks, employ neutron diffraction or deuterated analogs to resolve proton positions .
Q. How can synthetic routes be optimized to minimize epimerization during the preparation of this compound?
- Methodology : Utilize chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization steps. Monitor reaction stereochemistry via in situ Raman spectroscopy. Optimize pH (e.g., buffered conditions at pH 6–7) to stabilize the diol intermediate .
- Scale-Up Considerations : Replace protic solvents (e.g., water) with aprotic alternatives (e.g., DMF) to reduce kinetic acid-catalyzed epimerization .
Data Presentation Guidelines
- Crystallographic Data : Deposit refined CIF files in the CSD or CCDC, ensuring compliance with IUCr standards .
- Chromatographic Profiles : Include retention times, peak asymmetry factors, and signal-to-noise ratios in supplementary materials .
- Kinetic Studies : Use global analysis software (e.g., Specfit) for multi-wavelength UV-Vis datasets, as shown in hypochlorous acid reaction models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
